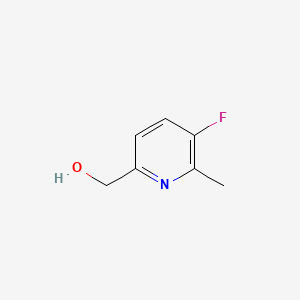

(5-Fluoro-6-methylpyridin-2-yl)methanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-fluoro-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBRQNSELBRUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741829 | |

| Record name | (5-Fluoro-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283717-69-0 | |

| Record name | (5-Fluoro-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro 6 Methylpyridin 2 Yl Methanol and Its Analogs

Retrosynthetic Strategies for Fluorinated Pyridyl Alcohols

A logical retrosynthetic analysis of (5-Fluoro-6-methylpyridin-2-yl)methanol suggests several key disconnections. The primary disconnection can be made at the C-F bond, the C-C bond of the hydroxymethyl group, or by deconstructing the pyridine (B92270) ring itself.

Strategy 1: Late-Stage Fluorination

Strategy 2: Functionalization of a Pre-fluorinated Pyridine Core

Alternatively, the synthesis can commence from a pre-fluorinated pyridine building block, such as 2-bromo-5-fluoro-6-methylpyridine (B1273214). Subsequent functionalization at the 2-position to introduce the methanol (B129727) moiety would lead to the target compound. This approach offers the advantage of well-defined regiochemistry for the fluorine atom.

Strategy 3: Pyridine Ring Construction

A more convergent approach involves the construction of the substituted pyridine ring from acyclic precursors already bearing the required functionalities or their precursors. This strategy allows for significant structural diversity but can be more complex in terms of controlling the regioselectivity of the ring-forming reaction.

Precursor Design and Derivatization in Pyridine Synthesis

The design of appropriate precursors is critical for the successful synthesis of this compound. The choice of starting materials will largely depend on the chosen retrosynthetic strategy.

For a late-stage fluorination approach, the key precursor is (6-methylpyridin-2-yl)methanol . This can be synthesized from commercially available 2,6-lutidine through selective oxidation of one methyl group to a carboxylic acid, followed by reduction.

For strategies involving a pre-fluorinated core, 2-bromo-5-fluoro-6-methylpyridine is a valuable precursor. This intermediate can be prepared from 2-amino-5-bromo-6-methylpyridine via a diazotization reaction in the presence of a fluoride (B91410) source. Another key precursor is 5-fluoro-6-methylpyridine-2-carboxylic acid , which can be reduced to the target alcohol.

The following table summarizes key precursors and their potential synthetic utility:

| Precursor | Structure | Synthetic Utility |

| 2,6-Lutidine |  | Starting material for the synthesis of (6-methylpyridin-2-yl)methanol. |

| (6-methylpyridin-2-yl)methanol |  | Key intermediate for late-stage fluorination. |

| 2-Bromo-5-fluoro-6-methylpyridine |  | Precursor for the introduction of the methanol moiety via metal-catalyzed cross-coupling or lithiation followed by reaction with an electrophile. |

| 5-Fluoro-6-methylpyridine-2-carboxylic acid |  | Direct precursor to the target compound via reduction. |

Established Reaction Pathways for this compound Construction

Strategies for Regioselective Fluorine Introduction

The regioselective introduction of a fluorine atom onto a pyridine ring is a challenging yet crucial step. Several methods have been developed to achieve this transformation.

Electrophilic Fluorination: This is a common method for the fluorination of electron-rich aromatic and heteroaromatic compounds. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used. The directing effect of the substituents on the pyridine ring plays a critical role in determining the regioselectivity. For a substrate like (6-methylpyridin-2-yl)methanol, the directing effects of the methyl and hydroxymethyl groups would need to be carefully considered.

Diazotization-Fluorination (Balz-Schiemann Reaction): This classical method involves the conversion of an amino group to a diazonium salt, which is then displaced by fluoride. For the synthesis of this compound, this would involve the synthesis of 5-amino-6-methylpyridin-2-yl)methanol as a precursor.

Nucleophilic Aromatic Substitution (SNA_r_): While less common for the introduction of fluorine onto an unactivated pyridine ring, SNA_r_ can be employed on pyridines bearing a good leaving group (e.g., nitro or halide) at the desired position.

Pyridine Ring Assembly and Functionalization Techniques

The construction of the pyridine ring itself can be achieved through various condensation and cycloaddition reactions. The Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation are classical examples, although their application for the synthesis of highly substituted pyridines can be limited. Modern methods often rely on transition-metal-catalyzed cross-coupling reactions to build up the pyridine core.

Once the pyridine ring is formed, functionalization techniques are employed to introduce or modify substituents. These include:

Lithiation-Electrophile Quench: Deprotonation of a pyridine ring using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by reaction with an electrophile is a powerful tool for introducing substituents.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Negishi couplings are extensively used to form C-C bonds, allowing for the attachment of various groups to the pyridine ring.

Introduction and Modification of the Methanol Moiety

There are several established methods for introducing a hydroxymethyl group at the 2-position of a pyridine ring.

Reduction of a Carboxylic Acid or Ester: A common and reliable method involves the reduction of a corresponding pyridine-2-carboxylic acid or its ester derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

From a Halopyridine: A 2-halopyridine can be converted to the corresponding pyridylmethanol through a Grignard reaction with formaldehyde or via a palladium-catalyzed hydroxymethylation.

Oxidation of a Methyl Group: Selective oxidation of a methyl group at the 2-position of a lutidine derivative can be challenging but can be achieved using specific oxidizing agents under controlled conditions.

Novel Approaches in Catalytic Synthesis

Recent advances in catalysis have provided new and efficient routes for the synthesis of functionalized pyridines.

C-H Activation/Functionalization: Direct C-H activation has emerged as a powerful strategy for the late-stage functionalization of heterocycles. Palladium, rhodium, and iridium catalysts have been employed for the direct introduction of various functional groups, including halogens and alkyl groups, onto the pyridine ring, thus avoiding the need for pre-functionalized substrates.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has opened up new avenues for the mild and selective functionalization of pyridines. This methodology has been applied to C-H alkylation, arylation, and amination reactions.

The development of novel catalytic systems that can achieve regioselective C-H fluorination and hydroxymethylation of pyridines under mild conditions is an active area of research and holds great promise for the efficient synthesis of this compound and its analogs.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the synthesis of functionalized pyridines.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating C-C bonds. nih.govclaremont.eduscholaris.ca This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. nih.govclaremont.eduscholaris.ca For the synthesis of this compound analogs, a key precursor such as 2-bromo-5-fluoro-6-methylpyridine could be coupled with a suitable boronic acid or ester. For instance, coupling with an acetoxymethyl-protected boronic acid, followed by deprotection, would yield the desired pyridyl alcohol. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations. wikipedia.org

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds. wikipedia.orgrug.nlyoutube.com This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. wikipedia.orgrug.nlyoutube.com While not directly forming the hydroxymethyl group, this methodology is vital for synthesizing analogs where a nitrogen-containing functional group is desired at the 2-position of the pyridine ring. For example, reacting 2-bromo-5-fluoro-6-methylpyridine with a protected amino alcohol could introduce the necessary scaffold, which can then be further modified. The efficiency of the Buchwald-Hartwig amination has been significantly improved through the development of bulky, electron-rich phosphine ligands. youtube.com

Table 1: Key Features of Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reactants | Catalyst System |

| Suzuki-Miyaura Coupling | C-C | Organoboron compound, Aryl/heteroaryl halide or triflate | Palladium catalyst with a phosphine ligand |

| Buchwald-Hartwig Amination | C-N | Amine, Aryl/heteroaryl halide or triflate | Palladium catalyst with a phosphine ligand |

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.

The regioselective functionalization of the pyridine ring is a significant challenge due to its electron-deficient nature. nih.govmdpi.com However, methods for the direct fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines using reagents like silver(II) fluoride have been developed. orgsyn.orgnih.gov This approach can be used to introduce a fluorine atom, which can then serve as a handle for subsequent nucleophilic aromatic substitution to introduce a variety of functional groups. nih.govacs.org

While direct C-H hydroxymethylation of pyridines is less common, strategies involving radical-mediated processes or the use of directing groups can be envisioned. For instance, a directing group at the nitrogen atom could facilitate the ortho-lithiation of the pyridine ring, followed by reaction with formaldehyde to introduce the hydroxymethyl group. Alternatively, Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated heteroaromatics, could potentially be adapted for this purpose, although regioselectivity can be a challenge. nih.gov

Dearomatization-Hydrogenation Protocols

Dearomatization strategies offer a powerful means to access partially or fully saturated heterocyclic scaffolds from readily available aromatic precursors. nih.govmdpi.comacs.orgnih.govnih.govnih.gov The dearomatization of pyridines can lead to the formation of dihydropyridines, tetrahydropyridines, or piperidines, which can be further functionalized. mdpi.comnih.govnih.gov

A notable approach involves the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. nih.gov While this method leads to a fully saturated ring, it highlights the feasibility of manipulating the pyridine core. For the synthesis of pyridyl alcohols, a partial dearomatization to a dihydropyridine intermediate would be more desirable. mdpi.comnih.govnih.gov These dihydropyridines possess olefinic character and can be subjected to a variety of transformations, such as hydroboration-oxidation or epoxidation followed by ring-opening, to install the desired hydroxymethyl group. The regioselectivity of the initial dearomatization step is a critical factor in determining the final product. mdpi.com

C-F Activation Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation and functionalization present a significant synthetic challenge. researchgate.net However, the development of methods for C-F activation has opened up new avenues for the synthesis of complex fluorinated molecules. researchgate.net

In the context of synthesizing this compound analogs, a precursor such as 2,5-difluoro-6-methylpyridine could be a key intermediate. The differential reactivity of the two C-F bonds could allow for selective nucleophilic substitution at the 2-position. Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient fluoroarenes are well-established. nih.govacs.org The substitution of a fluoride ion can be facilitated by strong nucleophiles. For the introduction of a hydroxymethyl group, a protected form, such as a silyloxymethyl nucleophile, could be employed, followed by deprotection. The activation of C-F bonds can also be achieved through the use of transition metal complexes, which can mediate the cleavage of the C-F bond and facilitate the introduction of new functional groups. researchgate.net

Green Chemistry Principles in the Synthesis of Fluorinated Pyridyl Alcohols

The application of green chemistry principles is crucial for the development of sustainable and environmentally benign synthetic processes.

Utilization of Fluorinated Alcohols as Solvents and Promoters

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), possess unique properties that make them attractive solvents and promoters in organic synthesis. researchgate.net Their strong hydrogen-bonding ability, low nucleophilicity, and high ionizing power can accelerate reaction rates and influence selectivity. researchgate.net The use of fluorinated alcohols can often reduce the need for harsh reaction conditions and toxic catalysts. researchgate.net For instance, they can promote nucleophilic substitution and dearomatization reactions, which are relevant to the synthesis of the target molecule. researchgate.net

Sustainable Synthetic Route Development

Developing sustainable synthetic routes involves considering factors such as atom economy, the use of renewable feedstocks, and the reduction of waste. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are a cornerstone of green chemistry as they often lead to higher efficiency and reduced waste. acs.orgbenthamscience.comresearchgate.net The synthesis of functionalized pyridines can be achieved through various multicomponent strategies. acs.orgbenthamscience.comresearchgate.net

Furthermore, biocatalysis offers a highly selective and environmentally friendly approach to organic synthesis. Chemoenzymatic methods for the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols have been reported. nih.govnih.gov These processes utilize enzymes, such as alcohol dehydrogenases, for the stereoselective reduction of a ketone precursor to the corresponding alcohol, often with high enantiomeric excess. nih.govnih.gov Such an approach could be adapted for the synthesis of chiral this compound.

Comparative Analysis of Synthetic Efficiency and Selectivity Profiles

An alternative strategy involves the direct hydroxymethylation of a suitable pyridine precursor. One such method is the polymer-assisted synthesis, which can enhance yields and purities of intermediates and final products. For example, a related synthesis of a substituted pyridinylmethanol begins with the hydroxymethylation of 2-methyl-5-ethylpyridine. This approach can be adapted for the synthesis of this compound, potentially starting from 5-fluoro-2,6-lutidine (5-fluoro-2,6-dimethylpyridine).

A third approach centers on the construction of the pyridine ring itself. The Hantzsch pyridine synthesis and its variations offer a versatile method for accessing highly substituted pyridines with well-defined regioselectivity. nih.gov By carefully selecting the starting materials, including a β-ketoester, an aldehyde, and a nitrogen source, it is possible to construct the (5-fluoro-6-methylpyridin-2-yl) core with a precursor to the methanol group already in place.

The following tables provide a comparative overview of these synthetic methodologies based on reported data for analogous compounds, offering insights into the potential efficiency and selectivity for the synthesis of this compound.

Table 1: Comparison of Synthetic Routes to Substituted Pyridinylmethanols

| Synthetic Strategy | Key Starting Material | Typical Reagents | Reported Yield (for analogous compounds) | Selectivity Considerations |

| Reduction of Carbonyl | 5-Fluoro-6-methylpicolinaldehyde | NaBH₄, LiAlH₄ | High (for reduction step) | High chemoselectivity for the carbonyl group. |

| Grignard Reaction | 2-Bromo-5-fluoro-6-methylpyridine | Mg, Paraformaldehyde | Moderate to High | Potential for side reactions; requires careful control of reaction conditions. |

| Ring Construction (Hantzsch) | β-Ketoester, Aldehyde, Ammonia | Varies | Moderate to High | Excellent regioselectivity in ring formation. |

Table 2: Detailed Comparison of Reduction vs. Grignard Methodologies for Analogs

| Parameter | Reduction of 5-Fluoro-6-methylpicolinaldehyde | Grignard Reaction with 2-Bromo-5-fluoro-6-methylpyridine |

| Number of Steps (from common precursor) | Typically 2-3 steps | Typically 1-2 steps |

| Overall Yield (estimated) | 60-80% | 50-75% |

| Key Selectivity Challenge | Over-reduction (if ester is used) | Formation of homo-coupled byproducts |

| Reagent Sensitivity | Hydride reagents are moisture-sensitive. | Grignard reagents are highly sensitive to moisture and protic solvents. |

| Scalability | Generally straightforward to scale up. | Can be challenging to scale up due to the exothermic nature of Grignard formation. |

Mechanistic Investigations and Chemical Transformations of 5 Fluoro 6 Methylpyridin 2 Yl Methanol

Reaction Mechanisms Involving the Pyridine (B92270) Core

The pyridine ring in (5-Fluoro-6-methylpyridin-2-yl)methanol is electron-deficient, a characteristic enhanced by the electronegative fluorine atom. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Studies on related 2-halopyridines have shown that they readily undergo substitution with a variety of nucleophiles, including amines, alkoxides, and thiols. sci-hub.seresearchgate.net For instance, the reaction of 2-fluoropyridines with nucleophiles under mild conditions can lead to a diverse array of substituted pyridines. acs.org While the fluorine in this compound is at the 5-position, the principles of SNAr on the pyridine ring still apply, although the reactivity might be lower compared to a halogen at the 2- or 4-position. The presence of the methyl group at C6 and the hydroxymethyl group at C2 can also influence the regioselectivity and rate of substitution through steric and electronic effects.

| Reactant | Nucleophile | Product | Reaction Type | Reference |

| 2-Halopyridines | Various | 2-Substituted Pyridines | SNAr | sci-hub.seresearchgate.netacs.org |

| 2-Fluoropyridines | Amines, Alkoxides, Thiols | 2-Substituted Pyridines | SNAr | acs.org |

| Electron-neutral Fluoroarenes | Azoles, Amines, Carboxylic Acids | N-Aryl compounds | Photoredox-catalyzed SNAr | nih.gov |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring and the fact that the nitrogen atom is protonated or coordinates to the electrophile under typical acidic reaction conditions. However, under specific conditions, electrophilic substitution can occur. For fluorinated pyridines, direct fluorination can be achieved using electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govacs.orgwikipedia.org

| Substrate | Reagent | Product | Reaction Type | Reference |

| Imidazo[1,2-a]pyridines | Selectfluor | 3-Fluorinated imidazo[1,2-a]pyridines | Electrophilic Fluorination | acs.org |

| 1,2-Dihydropyridines | Selectfluor | Fluorinated 3,6-dihydropyridines | Electrophilic Fluorination | nih.gov |

Ring-Opening and Ring-Closing Reactions

The pyridine ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. These reactions often involve initial dearomatization of the ring. For instance, the Zincke reaction and Birch reduction are known methods for pyridine ring-opening. researchgate.net More recent developments include transition-metal-mediated ring-opening processes. acs.orgresearchgate.net While there are no specific reports on the ring-opening of this compound, the presence of the activating fluorine and the substituents on the ring could potentially influence its susceptibility to such transformations.

Conversely, ring-closing reactions to form fused heterocyclic systems are also a possibility, utilizing the existing functional groups. For example, the hydroxymethyl group could be a handle for intramolecular cyclization reactions to form fused ring systems, although this would likely require prior functionalization.

Transformations of the Methanol (B129727) Functional Group

The hydroxymethyl group at the C2 position of this compound is a versatile functional handle for a variety of chemical transformations.

Deoxyfluorination Reactions

Deoxyfluorination, the conversion of an alcohol to a fluoroalkane, is a valuable transformation in medicinal chemistry. Reagents like diethylaminosulfur trifluoride (DAST) and PyFluor (2-pyridinesulfonyl fluoride) are commonly used for this purpose. ucla.edusigmaaldrich.comacs.orgbrynmawr.edu These reagents activate the hydroxyl group, which is then displaced by a fluoride (B91410) ion.

The deoxyfluorination of this compound would yield 2-(fluoromethyl)-5-fluoro-6-methylpyridine. This reaction is generally efficient for primary alcohols. The use of PyFluor is often preferred due to its greater thermal stability and selectivity, leading to fewer elimination byproducts compared to DAST. ucla.edusigmaaldrich.com The reaction typically proceeds under mild conditions in the presence of a base. sigmaaldrich.com

| Substrate Type | Reagent | Product Type | Key Features | Reference |

| Alcohols | DAST | Alkyl Fluorides | Popular but can lead to elimination | ucla.eduacs.org |

| Alcohols | PyFluor | Alkyl Fluorides | Stable, selective, less elimination | ucla.edusigmaaldrich.com |

| 1°, 2°, and 3° Alcohols | Phosphorus triamide/Triarylborane | Alkyl Fluorides | Base-free, stereospecific for 2° and 3° | nih.gov |

Oxidation Reactions and Derived Products

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-fluoro-6-methylpicolinaldehyde, or further to the carboxylic acid, 5-fluoro-6-methylpicolinic acid. The choice of oxidizing agent and reaction conditions determines the product.

For the selective oxidation to the aldehyde, mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed. researchgate.netthieme-connect.deharvard.edu These conditions generally avoid over-oxidation to the carboxylic acid. passmyexams.co.uk

To obtain the carboxylic acid, stronger oxidizing agents or different reaction conditions are necessary. For instance, aerobic oxidation using a heterogeneous palladium-bismuth-tellurium catalyst on carbon (Pd-Bi-Te/C) has been shown to be effective for the oxidation of various hydroxymethylpyridines to their corresponding carboxylic acids in high yields. acs.org Other methods include the use of trichloroisocyanuric acid in the presence of pyridine and methanol to form the methyl ester, which can then be hydrolyzed to the carboxylic acid. tandfonline.com

| Starting Material | Reagent/Catalyst | Product | Reaction Type | Reference |

| Primary Alcohols | Pyridinium Chlorochromate (PCC) | Aldehydes | Oxidation | researchgate.netthieme-connect.de |

| Primary Alcohols | Dess-Martin Periodinane | Aldehydes | Oxidation | harvard.edu |

| Hydroxymethylpyridines | Pd-Bi-Te/C, O2, KOH | Pyridine Carboxylic Acids | Aerobic Oxidation | acs.org |

| Aldehydes | Trichloroisocyanuric acid, Pyridine, Methanol | Methyl Esters | Oxidation | tandfonline.com |

Esterification and Etherification Protocols

The hydroxymethyl group at the C2 position of this compound serves as a key functional handle for various transformations, most notably esterification and etherification. These reactions are fundamental in modifying the compound's physical and biological properties.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established protocols. Standard esterification methods, such as reaction with carboxylic acids in the presence of an acid catalyst, are applicable. google.com However, to avoid potential side reactions involving the pyridine nitrogen, milder coupling agents are often preferred. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the reaction under neutral conditions. jocpr.com This method is particularly useful for coupling with a wide range of carboxylic acids. jocpr.com

Another effective approach involves the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the generated acid. The reaction progress can be monitored by standard analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A copper-catalyzed tandem oxidative coupling-rearrangement strategy has been reported for the synthesis of 2-pyridinemethyl ester derivatives from aldehydes and 2-alkylheterocycle N-oxides. nih.gov While this method starts from the corresponding N-oxide, it presents an alternative route to access esters of pyridylmethanols.

| Esterification Method | Reagents | Typical Conditions | Notes |

| Fischer Esterification | Carboxylic Acid, Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol | Potential for N-protonation and side reactions google.com |

| DCC/DMAP Coupling | Carboxylic Acid, DCC, DMAP | Anhydrous solvent (e.g., DMF), 0-20 °C | Forms a DCU precipitate; mild conditions jocpr.com |

| Acyl Halide/Anhydride | Acyl Chloride or Anhydride, Base (e.g., Et₃N) | Aprotic solvent (e.g., CH₂Cl₂), 0 °C to RT | Neutralizes generated acid |

Etherification:

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to yield the desired ether. The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly employed.

Alternatively, phase-transfer catalysis can be utilized for etherification under milder conditions, which may be beneficial given the presence of multiple functional groups on the pyridine ring.

| Etherification Method | Reagents | Typical Conditions | Notes |

| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Anhydrous polar aprotic solvent (e.g., THF, DMF) | Requires anhydrous conditions |

| Phase-Transfer Catalysis | Alkyl Halide, Aqueous Base, Phase-Transfer Catalyst | Biphasic system | Milder conditions, good for sensitive substrates |

Stereochemical and Regiochemical Control in Reactions

The substitution pattern of this compound plays a critical role in dictating the stereochemical and regiochemical outcomes of its reactions.

Stereochemical Control:

While the parent molecule is achiral, reactions at the hydroxymethyl group can introduce a chiral center if an appropriate prochiral substrate is used or if the reaction leads to the formation of a stereocenter. For instance, the esterification with a chiral carboxylic acid would result in a diastereomeric mixture. The stereoselective synthesis of related pyridinones has been achieved through the nucleophilic addition of Grignard reagents to a chiral pyridinium salt. researchgate.net This suggests that transformations involving the pyridine nitrogen could be a handle for introducing stereocontrol in subsequent reactions.

Regiochemical Control:

The electronic properties of the pyridine ring, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, govern the regioselectivity of further functionalization. The pyridine nitrogen makes the ring electron-deficient, directing nucleophilic attack preferentially to the C2 and C4 positions. jscimedcentral.com However, the existing substitution at C2, C5, and C6 significantly influences the accessibility and reactivity of the remaining ring positions.

Direct C-H functionalization of pyridines often faces challenges in achieving high regioselectivity. nih.gov However, various strategies have been developed to control the site of reaction. For instance, the use of directing groups can steer functionalization to specific positions. nih.gov In the case of this compound, the hydroxymethyl group itself or a derivative thereof could potentially act as a directing group.

Recent studies have shown that pH can be used to switch the selectivity of pyridine functionalization between the meta and para positions via oxazino pyridine intermediates. acs.org This highlights the potential for tunable regiocontrol in complex pyridine systems.

Studies of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Intermediates:

In esterification reactions using coupling agents like DCC, an O-acylisourea intermediate is formed, which is then attacked by the alcohol. jocpr.com In Williamson ether synthesis, the key intermediate is the sodium alkoxide of the starting alcohol.

For reactions involving the pyridine ring, the formation of pyridinium salts is a common intermediate step, especially in reactions with electrophiles at the nitrogen atom. researchgate.net These pyridinium intermediates can then undergo further transformations. Computational studies on related systems have helped in elucidating the evolution of anionic intermediates in metalation reactions of pyridines. nih.gov

Transition States:

Computational chemistry provides valuable insights into the transition states of reactions involving pyridine derivatives. researchgate.netrsc.org For instance, density functional theory (DFT) calculations can be used to model the transition state structures and energies for various reaction pathways, helping to explain observed regioselectivity. researchgate.net

In nucleophilic substitution reactions at the benzylic position, the stability of the transition state is influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the fluorine atom and the pyridine nitrogen can affect the stability of carbocation-like character in the transition state. Studies on the reaction of 2,2'-bipyridyl with nickel(II) have shown that the transition state is significantly influenced by the solvent environment. bldpharm.com Similar considerations would apply to reactions of this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 6 Methylpyridin 2 Yl Methanol and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure in solution. For (5-Fluoro-6-methylpyridin-2-yl)methanol, a suite of NMR experiments is required to assign every proton (¹H), carbon (¹³C), and fluorine (¹⁹F) atom and to probe the molecule's dynamic nature.

A complete and unambiguous assignment of the NMR signals for this compound is achieved through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments.

¹H NMR: This spectrum would show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton. The coupling constants between the aromatic protons would help determine their relative positions.

¹³C NMR: This spectrum would display seven distinct signals corresponding to the six carbon atoms of the pyridine ring and the one carbon of the hydroxymethyl group. The carbon attached to the fluorine atom would show a large one-bond coupling (¹JCF).

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling networks. A key expected correlation would be between the two aromatic protons (H3 and H4), confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H3, H4, the methylene group, and the methyl group to their respective carbon signals (C3, C4, C7, and C8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. For instance, the methylene protons (H7) would show correlations to the C2, C3, and C6 carbons of the pyridine ring, confirming the position of the hydroxymethyl substituent. Similarly, the methyl protons (H8) would show correlations to C5 and C6, confirming the methyl group's position.

The following table summarizes the anticipated NMR data and key HMBC correlations for the structural assignment.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J Hz) | ¹³C Chemical Shift (δ, ppm) (¹JCF Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 3 | ~7.8 (d, J ≈ 8.5) | ~139 | H3 → C2, C4, C5 |

| 4 | ~7.4 (dd, J ≈ 8.5, 3.0) | ~122 | H4 → C2, C3, C5, C6 |

| 5 | - | ~158 (d, ¹JCF ≈ 240) | - |

| 6 | - | ~148 | - |

| 7 (CH₂OH) | ~4.7 (s) | ~64 | H7 → C2, C3, C6 |

| 8 (CH₃) | ~2.5 (s) | ~17 | H8 → C5, C6 |

NMR spectroscopy is a powerful tool for investigating the conformational preferences and dynamics of molecules in solution. nih.gov For this compound, the primary conformational flexibility arises from the rotation about the C2-C7 single bond, which dictates the spatial orientation of the hydroxymethyl group relative to the pyridine ring.

This rotation can be influenced by several factors, including potential intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen atom. Such an interaction would favor a conformation where the -CH₂OH group is planar with the ring. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or its 1D equivalent can be used to probe through-space proximities between the methylene protons (H7) and the aromatic proton at the 3-position (H3). A strong NOE signal between these protons would indicate a preferred conformation where they are close in space.

Furthermore, variable temperature (VT) NMR studies can provide thermodynamic data on the conformational equilibrium. nih.gov Changes in chemical shifts or coupling constants as a function of temperature can indicate a shift in the population of different conformers. mdpi.comnih.gov In cases of slow rotation on the NMR timescale, distinct signals for different conformers might even be observed at low temperatures. rsc.orgfigshare.com

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. nih.gov Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.

The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing a unique fingerprint for the molecule. rajpub.com For this compound, the fluorine at the 5-position is expected to resonate in a characteristic region for fluoro-pyridines. More importantly, the signal will be split by neighboring protons, primarily the proton at the 4-position (a three-bond coupling, ³JHF) and potentially a smaller four-bond coupling to the methyl protons (⁴JHF). These coupling constants provide valuable confirmation of the fluorine's position on the ring. rsc.org The analysis of these couplings can be simplified by acquiring a ¹H-decoupled ¹⁹F spectrum, which would show a singlet, and vice-versa. The technique offers a highly specific method for identifying and quantifying fluorinated compounds. nih.govyoutube.com

Mass Spectrometry (MS) for Precise Molecular Characterization and Mechanistic Deductions

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₈FNO. HRMS can distinguish this from other combinations of atoms that might have the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₇H₈FNO |

| Monoisotopic Mass | 141.05899 u |

| Analysis Mode | Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 142.06677 |

The experimental observation of an ion at m/z 142.06677 with an error of less than 5 ppm would provide strong evidence for the correct elemental composition of the target compound.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern offers a roadmap of the molecule's structure. For protonated this compound, several fragmentation pathways can be anticipated based on general mechanisms like inductive cleavage and rearrangements. nih.govnih.govyoutube.com

Key expected fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols, involving the elimination of H₂O from the protonated molecule, leading to a stable pyridinium (B92312) ion.

Loss of Formaldehyde: Cleavage of the C2-C7 bond can lead to the loss of CH₂O.

Loss of Hydroxymethyl Radical: Homolytic cleavage can result in the loss of the •CH₂OH radical from the molecular ion.

The table below outlines plausible fragments and their corresponding m/z values.

| Proposed Fragment Ion | Neutral Loss | m/z of Fragment |

| [M+H - H₂O]⁺ | H₂O | 124.0561 |

| [M+H - CH₂O]⁺ | CH₂O | 112.0512 |

| [M - •CH₂OH]⁺ | •CH₂OH | 110.0406 |

Analysis of these fragmentation pathways provides definitive structural confirmation, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

A comprehensive search for infrared (IR) and Raman spectroscopy data for this compound did not yield any specific experimental spectra or detailed vibrational frequency assignments. While general vibrational modes for related pyridine and fluorinated aromatic compounds are documented in spectroscopic literature, a specific analysis for the title compound is not available. Such an analysis would typically involve the identification of characteristic stretching and bending vibrations to confirm the presence of key functional groups.

Without experimental or theoretical data, a data table of vibrational frequencies and their assignments cannot be generated.

X-ray Crystallography for Solid-State Structural Determination

No published X-ray crystallography studies for this compound could be located. As a result, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles is not available. A crystallographic study would be necessary to definitively determine the three-dimensional arrangement of the atoms in the solid state, including details about intermolecular interactions such as hydrogen bonding.

Without crystallographic data, a table of crystal data and selected geometric parameters cannot be constructed.

Computational and Theoretical Studies of 5 Fluoro 6 Methylpyridin 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the electronic characteristics of (5-Fluoro-6-methylpyridin-2-yl)methanol. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to accurately model the molecule's behavior. semanticscholar.org Such calculations can elucidate the distribution of electrons within the molecule and predict its chemical reactivity.

Molecular Orbital (MO) theory is a cornerstone for understanding the electronic behavior of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the frontier orbital energy gap can be determined. This gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller HOMO-LUMO gap generally suggests a higher propensity for the molecule to engage in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the methanol (B129727) substituent, while the LUMO would likely be distributed across the aromatic system, influenced by the electron-withdrawing fluorine atom.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values based on similar molecules and serve for illustrative purposes.

The electron density distribution reveals how electrons are shared among the atoms in the molecule. For this compound, the electronegative fluorine and nitrogen atoms would create regions of higher electron density. This distribution is visually represented through Molecular Electrostatic Potential (MEP) maps. semanticscholar.org An MEP map uses a color spectrum to indicate electrostatic potential, with red signifying electron-rich areas (prone to electrophilic attack) and blue representing electron-poor regions (susceptible to nucleophilic attack). In the case of this molecule, the area around the fluorine and nitrogen atoms would exhibit a negative potential (red), while the hydrogen atoms of the methyl and methanol groups would show a positive potential (blue).

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hydroxymethyl group in this compound allows for different spatial orientations, or conformations. Conformational analysis aims to identify the most stable arrangement of the atoms. This is achieved by mapping the potential energy surface (PES) of the molecule, which illustrates the energy changes as the dihedral angle of the hydroxymethyl group is rotated. researchgate.net The conformation with the lowest energy is the most stable and, therefore, the most likely to be observed. For similar molecules, it has been shown that the most stable conformation is often stabilized by intramolecular hydrogen bonds. The analysis of the PES can reveal the energy barriers between different conformations, providing insight into the molecule's flexibility.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). researchgate.netnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure. By calculating the magnetic shielding of each nucleus, the NMR chemical shifts can be estimated. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies can be predicted. Comparing these theoretical values with experimental data allows for a detailed assignment of the observed spectral peaks to specific atomic motions or magnetic environments within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 160.2 | 161.5 |

| C3 | 120.8 | 121.3 |

| C4 | 138.1 | 138.9 |

| C5 | 155.4 (C-F) | 157.2 |

| C6 | 145.3 | 146.0 |

| CH₃ | 18.5 | 19.1 |

| CH₂OH | 62.7 | 63.4 |

Note: These are hypothetical values based on similar molecules and serve for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, the oxidation of the methanol group to an aldehyde or a carboxylic acid could be modeled to understand the step-by-step mechanism and identify the most favorable reaction pathway.

Solvent Effects on Reactivity and Electronic Properties

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can simulate these solvent effects using either implicit or explicit solvent models. researchgate.net An implicit model represents the solvent as a continuous medium with a specific dielectric constant, while an explicit model includes individual solvent molecules in the calculation. These models can predict how the solvent affects the electronic structure, conformational preferences, and reaction pathways of this compound. For example, a polar solvent might stabilize a polar transition state, thereby increasing the rate of a particular reaction. The HOMO-LUMO gap is also known to be affected by the solvent environment. researchgate.net

Applications of 5 Fluoro 6 Methylpyridin 2 Yl Methanol As a Versatile Synthetic Building Block

Strategic Integration into Complex Heterocyclic Architectures

The inherent reactivity of the hydroxymethyl group and the specific substitution pattern on the pyridine (B92270) ring of (5-Fluoro-6-methylpyridin-2-yl)methanol make it a versatile precursor for a range of complex heterocyclic systems.

Synthesis of Fluorinated Piperidine (B6355638) Derivatives

While the direct conversion of this compound to fluorinated piperidine derivatives is not extensively documented in publicly available literature, the parent fluoropyridine scaffold is a key starting point for such transformations. The reduction of fluorinated pyridines to the corresponding piperidines is a common strategy, although it can be challenging to control the chemoselectivity and avoid hydrodefluorination.

Construction of Fused-Ring Systems

The synthesis of fused-ring systems often relies on the strategic placement of functional groups that can participate in intramolecular cyclization reactions. The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid. These functionalities can then be utilized in various cyclization strategies to construct fused bicyclic or polycyclic frameworks incorporating the fluorinated pyridine ring. Specific examples of such transformations involving this compound are not widely reported, but the potential for its use in the synthesis of, for example, furopyridines or pyridopyridines is conceptually sound.

Formation of Pyridones, Pyrazoles, Triazoles, and Imidazoles

The transformation of this compound into various five-membered and six-membered heterocyclic rings is a testament to its synthetic utility.

Pyridones: The synthesis of pyridones from this compound would likely involve the oxidation of the hydroxymethyl group to a carboxylic acid, followed by functional group manipulations to enable a ring-closing reaction.

Pyrazoles: The construction of a pyrazole (B372694) ring fused to or substituted with the fluorinated pyridine moiety could be envisioned through multi-step synthetic sequences starting from this compound.

Triazoles and Imidazoles: There is documented evidence for the utilization of derivatives of this compound in the synthesis of more complex molecules containing imidazole (B134444) and triazole rings. For instance, a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( triazolo[1,5-a]pyridin-6-yl)imidazoles have been synthesized and evaluated for their biological activity. In these syntheses, the (5-fluoro-6-methylpyridin-2-yl) moiety serves as a key structural component.

Role in the Synthesis of Advanced Intermediates for Bioactive Molecules

The unique structural features of this compound make it an important precursor for the development of novel bioactive molecules and chemical libraries.

Design and Synthesis of Ligand Scaffolds for Chemical Biology

The fluorinated pyridine motif is a privileged scaffold in medicinal chemistry. The fluorine atom can act as a hydrogen bond acceptor and can modulate the electronic properties of the aromatic ring, influencing binding interactions with biological targets. The hydroxymethyl group of this compound provides a convenient handle for further chemical elaboration, allowing for its incorporation into larger and more complex ligand scaffolds.

Precursors for Chemical Libraries with Fluorine Incorporation

The demand for fluorinated compounds in drug discovery has led to an increased interest in building blocks like this compound for the construction of chemical libraries. Its defined structure and reactive functionality allow for its systematic incorporation into a multitude of diverse molecular frameworks. This enables the generation of libraries of novel fluorinated compounds for high-throughput screening and the identification of new lead compounds in drug discovery programs.

Utility in Agrochemical and Materials Science Research via Tailored Synthesis

This compound and its derivatives are increasingly recognized for their potential in the synthesis of novel agrochemicals and functional materials. The presence of the fluorine atom, the methyl group, and the hydroxymethyl group on the pyridine ring provides multiple avenues for synthetic modification, allowing for the tailored design of molecules with specific properties.

In the realm of agrochemicals, fluorinated pyridine moieties are integral to the efficacy of numerous modern pesticides. semanticscholar.orgyoutube.com The introduction of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of a compound, all of which are desirable traits for agrochemicals. youtube.com For instance, trifluoromethylpyridine (TFMP) derivatives, which are structurally related to this compound, are key components in a significant number of commercial herbicides, insecticides, and fungicides. semanticscholar.org The synthesis of these agrochemicals often starts from substituted picolines (methylpyridines), which undergo chlorination and fluorination reactions to generate the desired fluorinated pyridine core. semanticscholar.org This highlights the industrial relevance of synthetic pathways involving compounds like this compound.

While direct examples of commercial agrochemicals derived from this compound are not extensively documented in publicly available literature, research into related structures underscores its potential. For example, novel 6-indazolyl-2-picolinic acids, which share the picolinic acid substructure that can be accessed from the hydroxymethyl group of the title compound, have been synthesized and shown to exhibit significant herbicidal activity. mdpi.com Specifically, compounds like 4-amino-3,5-dichloro-6-(5-fluoro-2H-indazol-2-yl)-2-picolinic acid have demonstrated potent inhibition of weed growth. mdpi.com This suggests that the (5-fluoro-6-methylpyridin-2-yl) scaffold is a promising platform for the discovery of new herbicidal agents.

In materials science, the incorporation of fluorinated aromatic rings into polymers is a well-established strategy for creating high-performance materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. researchgate.net Fluoropolymers often exhibit low surface energy, leading to applications in non-stick coatings and low-friction surfaces. The this compound building block, with its reactive hydroxymethyl group, is well-suited for incorporation into polymer chains through esterification or etherification reactions. While specific polymers derived from this exact monomer are not widely reported, the principles of using fluorinated building blocks in polymer synthesis are well-established. For instance, fluorinated pyridine-based polyimides have been prepared and shown to possess excellent thermal stability and solubility in organic solvents, making them suitable for applications such as gas separation membranes. The synthesis of such materials often involves the polycondensation of fluorinated diamines or dianhydrides, underscoring the value of fluorinated heterocyclic intermediates.

The table below summarizes the key reactive sites of this compound and their potential applications in the synthesis of agrochemicals and materials.

| Reactive Site | Potential Transformation | Application Area |

| Hydroxymethyl Group (-CH₂OH) | Oxidation to aldehyde or carboxylic acid | Synthesis of picolinic acid-based herbicides |

| Esterification/Etherification | Polymer synthesis, functional materials | |

| Pyridine Ring | Nucleophilic Aromatic Substitution (SNAr) | Introduction of other functional groups |

| Methyl Group (-CH₃) | Halogenation | Further functionalization |

Impact of Fluorine Position on Synthetic Pathways and Product Diversity

The position of the fluorine atom on the pyridine ring has a profound impact on the molecule's reactivity and, consequently, on the synthetic pathways it can undergo and the diversity of products that can be formed. The electronic properties of the pyridine ring are significantly modulated by the presence and location of the electron-withdrawing fluorine atom.

In this compound, the fluorine atom is at the 5-position. The fluorine atom's strong electron-withdrawing nature influences the electron density of the entire pyridine ring, which can affect the reactivity of the other substituents. For example, the acidity of the hydroxymethyl proton could be subtly altered, and the nucleophilicity of the pyridine nitrogen is reduced.

The position of the fluorine atom is particularly critical in nucleophilic aromatic substitution (SNAr) reactions. While the fluorine atom itself can be displaced by a nucleophile, its position also activates or deactivates other positions on the ring towards substitution. In general, fluorine at the 2- or 4-position of a pyridine ring strongly activates the ring for SNAr at that position. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine. acs.org

A study on the synthesis of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( mdpi.comacs.orgbldpharm.comtriazolo[1,5-a]pyridin-6-yl)imidazoles as kinase inhibitors provides a direct comparison of the influence of fluorine at the 3-, 4-, and 5-positions of the 6-methylpyridin-2-yl moiety. While this study focuses on the final biological activity of the products, the synthetic accessibility of the precursors, including the differently fluorinated 6-methyl-2-bromopyridines, would have been influenced by the fluorine's position. The fact that the 5-fluoro substituted derivatives could be readily synthesized and were found to have potent biological activity underscores the utility of this specific substitution pattern.

The regioselectivity of further reactions on the pyridine ring is also dictated by the fluorine's position. For instance, electrophilic aromatic substitution, while generally difficult on pyridine rings, would be directed to specific positions based on the electronic landscape created by the existing substituents, including the fluorine atom. Similarly, metalation-substitution reactions would also be highly dependent on the directing effects of the substituents.

The following table provides a comparative overview of how the fluorine position on a methyl-substituted pyridine ring can influence its synthetic utility.

| Fluorine Position | Impact on Reactivity | Potential Product Diversity |

| 2-Fluoro | Highly activated towards SNAr at the 2-position | Facile introduction of N, O, and S-nucleophiles at the 2-position |

| 3-Fluoro | Moderate activation of the ring | Access to 3-substituted pyridines |

| 4-Fluoro | Highly activated towards SNAr at the 4-position | Synthesis of 4-substituted pyridines |

| 5-Fluoro | Influences overall ring electronics, can be displaced | Diverse functionalization through various reaction types |

Future Perspectives in the Research of 5 Fluoro 6 Methylpyridin 2 Yl Methanol

Development of Highly Efficient and Selective Synthetic Methods

The future development of synthetic routes to (5-Fluoro-6-methylpyridin-2-yl)methanol will likely focus on improving efficiency, selectivity, and sustainability. Current methodologies often rely on multi-step sequences, which can be time-consuming and generate significant waste. Future research is anticipated to move towards more streamlined and atom-economical approaches.

One promising avenue is the direct C-H functionalization of simpler pyridine (B92270) precursors. While challenging, the selective introduction of a hydroxymethyl group at the 2-position and a fluorine atom at the 5-position through transition-metal-catalyzed C-H activation would represent a significant advancement. This approach would bypass the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing costs.

Another area of development is the refinement of existing methods. For instance, the synthesis often proceeds through precursors like 2-bromo-5-fluoro-6-methylpyridine (B1273214) or 5-fluoro-6-methylpyridine-2-carboxylic acid. Future research could focus on optimizing the conditions for the conversion of these intermediates to the desired alcohol. This includes the exploration of novel, highly selective reducing agents for the carboxylic acid or more efficient coupling partners for the bromo-derivative in a one-pot fashion.

Furthermore, the use of flow chemistry and automated synthesis platforms could enable the rapid optimization of reaction conditions and facilitate the scale-up of production. These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Precursor | Key Transformation | Potential Advantages | Challenges |

| C-H Functionalization | 5-Fluoro-6-methylpyridine | Directed C-H hydroxymethylation | Atom economy, reduced step count | Regioselectivity, catalyst development |

| Reduction of Carboxylic Acid | 5-Fluoro-6-methylpicolinic acid | Selective reduction | Readily available precursors | Harsh reducing agents may be required |

| Organometallic Addition | 5-Fluoro-6-methyl-2-bromopyridine | Lithiation followed by reaction with formaldehyde | High yields, good control | Cryogenic conditions, strong bases |

| Vilsmeier-Haack Reaction | 5-Fluoro-6-methylpyridine | Formylation followed by reduction | One-pot potential | Regioselectivity issues lifechemicals.com |

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing fluorine atom, the electron-donating methyl group, and the versatile hydroxymethyl moiety. While standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, and etherification or esterification of the alcohol are known for similar systems, future research will likely delve into more novel and unprecedented transformations.

The presence of the fluorine atom activates the pyridine ring towards nucleophilic aromatic substitution, opening up possibilities for the introduction of a wide range of functional groups at positions ortho and para to the fluorine. This could lead to the synthesis of novel derivatives with unique biological activities.

Furthermore, the development of photoredox catalysis and other modern synthetic methods could unlock new reaction pathways. For example, the hydroxymethyl group could be used as a handle for radical generation, enabling novel C-C and C-heteroatom bond formations at remote positions of the molecule. The strategic positioning of the fluorine and methyl groups could also be exploited to direct C-H activation at other sites on the pyridine ring, leading to the development of previously inaccessible derivatives.

The exploration of enzymatic transformations also presents an exciting frontier. The use of enzymes could enable highly selective and environmentally friendly modifications of the molecule, such as stereoselective glycosylation of the hydroxyl group or regioselective oxidation.

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental studies is poised to accelerate the exploration and application of this compound. lifechemicals.com Density Functional Theory (DFT) calculations and other quantum chemical methods can provide valuable insights into the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives. emerginginvestigators.orgrsc.org

Computational modeling can be employed to:

Predict Reactivity: By calculating molecular electrostatic potentials and frontier molecular orbital energies, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. emerginginvestigators.org

Elucidate Reaction Mechanisms: Computational studies can help to elucidate the transition states and intermediates of complex reactions, providing a deeper understanding of the underlying reaction mechanisms.

Interpret Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the structural elucidation of new compounds and help to resolve ambiguities in experimental data. nih.gov

Design Novel Catalysts: Computational screening can be used to identify optimal catalysts for specific transformations, accelerating the development of more efficient synthetic methods.

The integration of these computational predictions with experimental validation will create a powerful feedback loop, where experimental results inform and refine the computational models, and in turn, the models guide the design of new experiments. This integrated approach will undoubtedly lead to a more rapid and rational development of the chemistry surrounding this compound.

Strategic Design for Next-Generation Fluorinated Building Blocks

This compound is a prime example of a "next-generation" fluorinated building block, designed to offer more than just the metabolic stability typically associated with fluorination. nih.gov Its strategic design incorporates multiple features that are highly desirable in modern drug discovery and materials science.

The combination of a fluorine atom and a methyl group on the pyridine ring creates a unique electronic and steric environment. The electron-withdrawing nature of the fluorine can modulate the pKa of the pyridine nitrogen and influence long-range electrostatic interactions, while the methyl group can provide beneficial steric interactions and improve metabolic stability. This synergistic effect can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The hydroxymethyl group serves as a versatile synthetic handle, allowing for the facile introduction of the building block into larger molecules through a variety of chemical transformations. This modularity is a key feature of modern fragment-based drug discovery (FBDD), where small, well-characterized fragments are linked together to create more potent and selective drug candidates. nih.govnih.gov The title compound is an ideal fragment for such an approach due to its favorable physicochemical properties and its potential for diverse derivatization.

Future research in this area will focus on:

Library Synthesis: The use of this compound in the synthesis of diverse libraries of compounds for high-throughput screening.

Bioisosteric Replacement: The strategic replacement of other chemical motifs in known bioactive molecules with the (5-fluoro-6-methylpyridin-2-yl)methyl group to improve their pharmacological properties.

Structure-Activity Relationship (SAR) Studies: The systematic exploration of the SAR of derivatives of this compound to understand how modifications to the molecule affect its biological activity. This has been demonstrated in the development of kinase inhibitors. nih.gov

The continued exploration of this compound and its derivatives will undoubtedly lead to the discovery of new and improved pharmaceuticals and functional materials.

Q & A

Q. Basic

- NMR Spectroscopy : <sup>1</sup>H NMR identifies the hydroxymethyl proton (δ 4.5–5.0 ppm) and methyl/fluoro substituents. <sup>19</sup>F NMR confirms fluorine presence (δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 155 for [M+H]<sup>+</sup>) validate the molecular formula .

Q. Advanced

- X-ray Crystallography : Resolves stereochemical ambiguities and bond angles. For example, analogous pyridine-methanol derivatives show hydrogen bonding between hydroxyl and adjacent substituents .

- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) provide functional group confirmation .

What biological targets or mechanisms are associated with this compound?

Basic

The compound exhibits potential in:

- Kinase Inhibition : Structural analogs inhibit GSK-3β (IC₅₀ ~2 µM) via competitive binding to the ATP pocket .

- Anticancer Activity : Pyridine-methanol derivatives induce apoptosis in HeLa cells (EC₅₀ = 15 µM) through ROS generation .

Advanced

Mechanistic studies require:

- Molecular Docking : Simulating binding poses with targets like GSK-3β using AutoDock Vina .

- CRISPR Screening : Identifying gene pathways affected by the compound in cancer cell lines .

How can contradictory data on bioactivity be resolved for this compound?

Q. Advanced

- Dose-Response Analysis : Re-evaluate EC₅₀ values across multiple cell lines to rule out cell-specific effects.

- Metabolic Stability Assays : Test if metabolites (e.g., oxidized aldehydes) contribute to observed discrepancies .

- Structural Analog Comparison : Compare activity with fluorinated/methylated analogs to isolate substituent effects (Table 1) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Analog Synthesis : Modify substituents (e.g., replace -CH₃ with -CF₃) and test activity .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric properties with bioactivity .

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using Schrödinger Suite .

What factors influence the compound’s stability during storage?

Q. Basic

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Moisture Control : Use desiccants to avoid hydrolysis of the hydroxymethyl group .

Q. Advanced

- Accelerated Stability Testing : Monitor degradation products (e.g., aldehydes) via HPLC under stressed conditions (40°C/75% RH) .

How to optimize reaction conditions for higher yields?

Q. Advanced

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Catalyst Selection : Pd(OAc)₂/XPhos improves coupling efficiency in Suzuki reactions .

- Microwave Irradiation : Reduces reaction time from 24h to 1h for hydroxymethylation .

What toxicological assessments are recommended for preclinical studies?

Q. Basic

- Acute Toxicity : LD₅₀ determination in rodent models .

- Genotoxicity : Ames test to assess mutagenic potential .

Q. Advanced

How to develop analytical methods for purity assessment?

Q. Basic

Q. Advanced

- DoE Optimization : Apply factorial design to balance pH and mobile phase composition for peak resolution .

How does the compound compare to structural analogs in activity?

Q. Table 1: Bioactivity of Pyridine-Methanol Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.